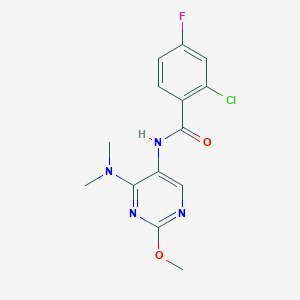

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

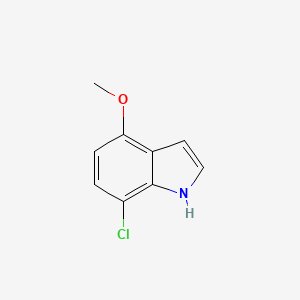

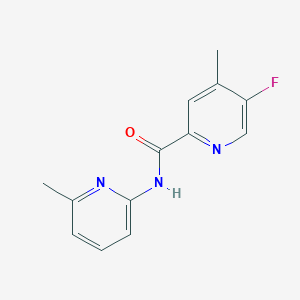

The compound “2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-fluorobenzamide” is likely to be an organic compound given its structure. It contains a benzamide group, a pyrimidine ring, and a dimethylamino group, which suggests that it might have applications in medicinal chemistry or as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide and pyrimidine groups are aromatic, which may contribute to the compound’s stability. The dimethylamino group could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability. The presence of the fluorine atom could potentially increase its stability and affect its reactivity .Scientific Research Applications

Clinical Applications of Fluoropyrimidines

Fluoropyrimidine-based Cancer Treatment : Fluoropyrimidines, including 5-FU and its prodrugs like capecitabine, UFT, and S-1, are essential in treating a wide range of solid tumors, such as those in the gastrointestinal tract, breast, and head and neck. Their antitumor activity is enhanced through biomodulation to improve cytotoxicity and therapeutic effectiveness, although they are associated with various toxicities depending on the administration schedule (Malet-Martino & Martino, 2002).

S-1 in Gastric Cancer : S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown significant efficacy in gastric cancer, with promising results in advanced disease and as adjuvant chemotherapy. Its pharmacokinetics allow for high 5-FU concentration in the blood over long periods, offering a potential standard anticancer drug for gastric cancer (Maehara, 2003).

Efficacy of S-1 in Colorectal Cancer : S-1 has demonstrated promising outcomes in colorectal cancer treatment, showing effectiveness in advanced cases and as adjuvant chemotherapy. Its combination with other chemotherapeutic agents like oxaliplatin and irinotecan suggests a feasible, safe, and efficient approach for treatment (Miyamoto et al., 2014).

Novel Antitumor Agents and Metabolism : The development of novel antitumor agents like TAS-102, which combines trifluridine with a thymidine phosphorylase inhibitor, highlights the continuous search for more effective and less toxic treatment options. TAS-102's distinct mechanism of action, different from traditional 5-FU-based therapies, offers new avenues for treating metastatic colorectal cancer (Lenz et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-n,n-dimethylethylamine are widely used as intermediates in the synthesis of pharmaceuticals .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other chlorinated dimethylamines, which typically act as alkylating agents, modifying the structure and function of their target molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the liver and kidneys .

Result of Action

Given its potential role as an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, its reactivity as an alkylating agent may be enhanced in acidic conditions .

Properties

IUPAC Name |

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN4O2/c1-20(2)12-11(7-17-14(19-12)22-3)18-13(21)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQNKOVQMXOMPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)

![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)

![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)

![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)

![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)

![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)

![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)